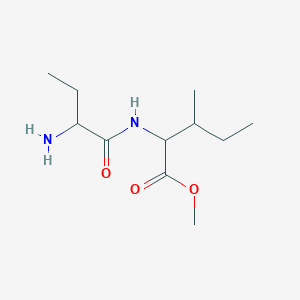
(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,6-Bis-(m-PEG4)-amidohexanoic acid is a compound that features a hexanoic acid backbone with two m-PEG4 (methoxy polyethylene glycol) chains attached via amide linkages. This compound is known for its hydrophilic properties and is often used in various scientific and industrial applications due to its ability to enhance solubility and stability of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:
Activation of Hexanoic Acid: The hexanoic acid is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Coupling with m-PEG4: The activated hexanoic acid is then reacted with m-PEG4-amine in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of hexanoic acid are activated using industrial-scale reactors.
Continuous Coupling: The activated acid is continuously fed into a reactor containing m-PEG4-amine and a base, ensuring efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
®-2,6-Bis-(m-PEG4)-amidohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can modify the functional groups on the hexanoic acid backbone .
Scientific Research Applications
®-2,6-Bis-(m-PEG4)-amidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialized coatings and materials.
Mechanism of Action
The mechanism by which ®-2,6-Bis-(m-PEG4)-amidohexanoic acid exerts its effects is primarily through its ability to form stable amide bonds and enhance the solubility of other molecules. The m-PEG4 chains increase the hydrophilicity of the compound, allowing it to interact more effectively with aqueous environments. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
m-PEG4-phosphonic acid: Another PEG-based compound used in the synthesis of PROTACs (proteolysis targeting chimeras).
m-PEG4-aldehyde: Used as a linker in bioconjugation reactions.
m-PEG4-amine: Contains an amino group and is used in the formation of amide bonds.
Uniqueness
®-2,6-Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual m-PEG4 chains, which provide enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biomolecule modification .
Properties
Molecular Formula |
C26H50N2O12 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32) |
InChI Key |
VEMVVACPIWNZPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)


![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)


![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
